molecular formula C12H8F16O2 B236705 Myristoyl-glycyl-seryl-seryl-lysine CAS No. 130170-10-4

Myristoyl-glycyl-seryl-seryl-lysine

Cat. No.: B236705
CAS No.: 130170-10-4
M. Wt: 559.7 g/mol
InChI Key: UFIOOULPNRLKQF-ACRUOGEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Myristoyl-glycyl-seryl-seryl-lysine is a synthetic peptide featuring a myristoyl (C14:0 fatty acid) group covalently linked to a tetrapeptide sequence (Gly-Ser-Ser-Lys). This compound is hypothesized to play roles in cellular signaling, drug delivery, or antimicrobial activity, though specific applications require further validation .

Properties

CAS No.

130170-10-4

Molecular Formula

C12H8F16O2

Molecular Weight

559.7 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-(dodecanoylamino)acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C26H49N5O8/c1-2-3-4-5-6-7-8-9-10-14-22(34)28-16-23(35)29-20(17-32)24(36)31-21(18-33)25(37)30-19(26(38)39)13-11-12-15-27/h19-21,32-33H,2-18,27H2,1H3,(H,28,34)(H,29,35)(H,30,37)(H,31,36)(H,38,39)/t19-,20-,21-/m0/s1

InChI Key

UFIOOULPNRLKQF-ACRUOGEOSA-N

SMILES

CCCCCCCCCCCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O

sequence

GSSK

Synonyms

myristoyl-Gly-Ser-Ser-Lys
myristoyl-glycyl-seryl-seryl-lysine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Myristoylated Derivatives

Myristoyl Choline Chloride (CAS 4277-89-8)
  • Structure : Myristoyl group attached to choline (quaternary ammonium base).
  • Comparison: Unlike the peptide backbone of Myristoyl-glycyl-seryl-seryl-lysine, this compound is a lipid-quaternary ammonium hybrid. The choline group enhances water solubility, while the myristoyl tail aids membrane integration.
Methyl Myristelaidate (CAS 72025-18-4)
  • Structure : Trans-isomer of myristic acid methyl ester.
  • Comparison : A simple ester lacking peptide or charged groups. It serves as a lipid model for studying membrane fluidity or as a cosmetic ingredient. The absence of a peptide backbone limits its biological interactivity compared to this compound .

Lysine-Containing Peptides

L-Lysine, L-methionyl-L-serylglycylglycyl-L-lysyl-L-serylglycylglycyl (CAS 627863-67-6)
  • Structure : Complex peptide with methionine, serine, glycine, and lysine residues.
  • Comparison : Shares lysine and serine residues but lacks a myristoyl group. The glycine-rich sequence may enhance flexibility, while methionine introduces sulfur-based reactivity. Functional differences likely arise from the absence of lipid anchoring .
Trilisine (LYSYLLYSYLLYSINE, CAS 13184-14-0)
  • Structure : Polylysine (Lys-Lys-Lys) with three lysine units.
  • Comparison: Highly cationic due to multiple ε-amino groups, enabling DNA binding or antimicrobial activity.

Physicochemical and Bioactive Properties

Table 1: Key Properties of Compared Compounds

Compound Molecular Formula Key Functional Groups Lipophilicity (LogP)* Key Applications
This compound C₂₃H₄₄N₆O₈ Myristoyl, Ser, Lys ~3.5 (estimated) Drug delivery, signaling
Myristoyl Choline Chloride C₁₉H₄₀ClNO₂ Myristoyl, Quaternary amine ~4.2 Surfactants, liposomes
Methyl Myristelaidate C₁₅H₂₈O₂ Myristoyl ester ~6.0 Lipid modeling, cosmetics
Trilisine C₁₈H₃₈N₆O₄ Polylysine ~-2.0 Antimicrobial, gene delivery

*LogP values estimated via computational tools.

Analytical Challenges

  • This compound : Requires LC-MS/MS or MALDI-TOF for characterization due to peptide complexity and lipid modification .
  • Myristoyl Choline Chloride : Simple UV or NMR analysis suffices due to smaller size and lack of peptide bonds .

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